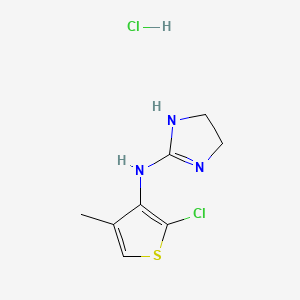
Tiamenidine hydrochloride
Vue d'ensemble
Description
Tiamenidine, also known as thiamenidine, is an imidazoline compound that shares many of the pharmacological properties of clonidine . It is a centrally-acting α2 adrenergic receptor agonist . It also acts as an α1-adrenergic receptor agonist to a far lesser extent . It was marketed (as tiamenidine hydrochloride) by Sanofi-Aventis under the brand name Sundralen for the management of essential hypertension .
Synthesis Analysis
The synthesis of Tiamenidine involves the reaction of thiourea with methyl iodide to give the corresponding S-methyl analogue, followed by heating with ethylenediamine .Molecular Structure Analysis
Tiamenidine hydrochloride has a molecular formula of C8H11Cl2N3S and an average mass of 252.164 Da .Physical And Chemical Properties Analysis
Tiamenidine hydrochloride has a molar mass of 215.70 g·mol−1 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
A method for determining tiamenidine hydrochloride levels in human serum using gas chromatography-mass spectrometry was developed, demonstrating its importance in pharmacokinetic studies (Fehlhaber et al., 1978).
Tiamenidine and clonidine were compared for their effects on withdrawal phenomena in subjects with essential hypertension. Both drugs similarly influenced blood pressure and catecholamine levels, suggesting their comparable efficacy in hypertension treatment (Hamilton et al., 1984).
Another study compared the effects of tiamenidine and clonidine on blood pressure, plasma catecholamines, and plasma renin activity. It was observed that both drugs reduced these parameters, but withdrawal led to a rebound effect, indicating the need for careful management when discontinuing these medications (Hansson & Hökfelt, 1981).
A radioimmunoassay was developed for tiamenidine determination in biological specimens. This method provided insights into the pharmacokinetics of tiamenidine, showing its potential for clinical drug monitoring (Eckert et al., 1981).
The withdrawal effects of tiamenidine were studied over 12 months of treatment. Findings indicated transient withdrawal systolic hypertension in some patients, emphasizing the need for gradual discontinuation (Gerlis & Wright, 1980).
Tiamenidine's effect on alcohol intake was examined in ethanol-preferring rats, suggesting its potential utility in reducing alcohol consumption. This indicates a possible role in addiction treatment (Opitz, 1990).
The electrophysiological and hemodynamic effects of tiamenidine and clonidine were studied, highlighting their impact on heart rate and blood pressure. These findings are essential for understanding the cardiovascular implications of these drugs (Roden et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloro-4-methylthiophen-3-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3S.ClH/c1-5-4-13-7(9)6(5)12-8-10-2-3-11-8;/h4H,2-3H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZYVGSSBVNVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC2=NCCN2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31428-61-2 (Parent) | |
| Record name | Tiamenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70199273 | |
| Record name | Tiamenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiamenidine hydrochloride | |
CAS RN |
51274-83-0 | |
| Record name | Tiamenidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51274-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiamenidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiamenidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-chloro-4-methyl-3-thienyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAMENIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SE2T8DW90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Tiamenidine hydrochloride quantified in human serum?
A1: A sensitive and specific method utilizing gas chromatography-mass spectrometry (GC-MS) has been developed to determine Tiamenidine hydrochloride concentrations in human serum [].
- Analysis: The derivatized compound is then analyzed by GC-MS. The technique specifically targets the molecular ions of the bis-heptafluorobutyryl derivatives of both Tiamenidine hydrochloride and the internal standard using selected ion monitoring (SIM) mode. This method demonstrates a limit of detection of 0.2 ng/mL using a 5 mL serum sample [].
Q2: What are the advantages of using GC-MS for Tiamenidine hydrochloride analysis?
A2: GC-MS offers several benefits for quantifying Tiamenidine hydrochloride in biological samples:
- Sensitivity: The method boasts a low detection limit (0.2 ng/mL), making it suitable for measuring therapeutic drug levels in serum [].
- Specificity: The use of a deuterium-labeled internal standard and selective ion monitoring minimizes interference from other compounds present in serum, increasing the accuracy and reliability of the results [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B1196360.png)







![2-[3,4,5-Trihydroxy-6-[2-hydroxy-1-(pyrrolidine-2-carbonylamino)propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1196376.png)


